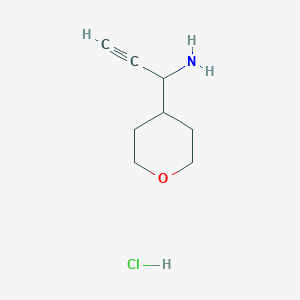
Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride
Vue d'ensemble
Description
EDC, also known as EDAC or EDCI, is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Molecular Structure Analysis
The molecular structure of EDC includes a carbodiimide functional group, which is crucial for its reactivity .Chemical Reactions Analysis
EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Physical And Chemical Properties Analysis
EDC is a water-soluble compound and is typically employed in the 4.0-6.0 pH range .Applications De Recherche Scientifique
Peptide Synthesis
EDC is commonly used in peptide synthesis. It activates carboxyl groups to conjugate to primary amines, forming amide bonds .
Protein Crosslinking
EDC is used in protein crosslinking to nucleic acids. It forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .
Preparation of Immunoconjugates
EDC is used in the preparation of immunoconjugates. It can attach haptens to carrier proteins to form immunogens .
Nucleic Acid Labeling
EDC can be used for labeling nucleic acids through 5’ phosphate groups .
Creation of Amine-reactive NHS-esters
EDC is used to create amine-reactive NHS-esters of biomolecules .
6. Structure Assessment of Uracil Nucleobases in RNA Recent work has used EDC to assess the structure state of uracil nucleobases in RNA .
Mécanisme D'action
Target of Action
Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride, also known as EDC, primarily targets carboxyl groups . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Mode of Action
The interaction of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride with its targets involves the creation of an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride affects the biochemical pathways involved in the formation of amide bonds . It plays a crucial role in facilitating the formation of these bonds, which are essential components of proteins and polypeptides .
Pharmacokinetics
It is known to be water-soluble and is typically employed in the 40-60 pH range . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by factors such as the pH of the environment and the presence of water.
Result of Action
The molecular and cellular effects of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride’s action primarily involve the formation of amide bonds . This can lead to the creation of proteins and polypeptides, which play crucial roles in various biological processes .
Action Environment
The action, efficacy, and stability of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride can be influenced by environmental factors such as pH and the presence of water . It is typically employed in the 4.0-6.0 pH range and is water-soluble , suggesting that its activity could be optimal in aqueous environments with a moderately acidic pH.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFIJAURGRSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)



![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)
